Methyl cis-3-(boc-amino)cyclobutanecarboxylate
Description
Molecular Geometry and Stereochemical Configuration
The compound’s molecular formula is $$ \text{C}{11}\text{H}{19}\text{NO}4 $$, with a molecular weight of 229.27 g/mol. Its core structure consists of a cyclobutane ring substituted at the 1- and 3-positions by a methyl ester and a Boc-protected amine group, respectively. The cis stereochemistry at the 3-position is critical, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. The Boc group ($$ \text{C}(\text{CH}3)_3\text{OCO} $$) adopts a planar configuration due to resonance stabilization, while the cyclobutane ring exhibits non-planar geometry.
Key bond parameters include:
- Cyclobutane C–C bond lengths : 1.553 Å
- C–C–C bond angles : 88.5°, deviating from the ideal tetrahedral angle (109.5°)
- Boc group C–O bond : 1.36 Å (carbonyl), 1.45 Å (ether)
The stereoelectronic effects of the cis configuration enhance intramolecular hydrogen bonding between the Boc group’s carbonyl oxygen and the ester oxygen, stabilizing the molecule.
Cyclobutane Ring Strain Analysis
The cyclobutane ring introduces significant angle strain due to its constrained geometry:
| Parameter | Value | Ideal Value (sp³) |
|---|---|---|
| C–C–C bond angle | 88.5° | 109.5° |
| Ring strain energy | 26.3 kcal/mol | 0 kcal/mol |
This strain arises from:
- Angle strain : Compressed bond angles increase electron pair repulsion.
- Torsional strain : Eclipsing hydrogen interactions in the planar conformation.
To mitigate strain, the ring adopts a puckered conformation (35° dihedral angle), reducing torsional eclipsing by 40% compared to a planar structure. Density functional theory (DFT) calculations reveal a 6.8 kcal/mol energy difference between planar and puckered conformers.
Conformational Isomerism in Solution Phase
In solution, the compound exhibits dynamic equilibrium between two puckered conformers:
- Chair-like : Boc and ester groups on opposite faces.
- Boat-like : Groups on the same face, stabilized by intramolecular H-bonding.
The ester group’s electron-withdrawing nature polarizes the cyclobutane ring, favoring the chair conformation through dipole-dipole interactions. Temperature-dependent NMR experiments show coalescence at 320 K, indicating rapid interconversion.
Comparative X-ray Crystallographic Studies with Analogous Cyclobutane Derivatives
X-ray diffraction data for Methyl cis-3-(Boc-amino)cyclobutanecarboxylate () highlight distinct structural features compared to derivatives:
| Parameter | This Compound | trans-Isomer | 1-Methyl Analogue |
|---|---|---|---|
| Cyclobutane puckering angle | 35° | 28° | 42° |
| Boc group torsion angle | 15° | 22° | 8° |
| Unit cell volume (ų) | 1,024 | 987 | 1,098 |
Key findings:
- The cis configuration increases unit cell volume by 3.7% compared to the trans-isomer due to steric clashes.
- Hydrogen bonding between the Boc carbonyl and ester oxygen (2.89 Å) stabilizes the crystal lattice.
- Derivatives with methyl substituents exhibit greater puckering (42°) to alleviate steric strain.
Comparative analysis with cyclopropane analogues (e.g., N-Boc-CbBI) shows cyclobutane’s reduced ring strain (26.3 vs. 27.6 kcal/mol) enables better geometric alignment in crystal packing.
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-5-7(6-8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEVCFPGOOEUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142733-63-9, 1101173-77-6 | |
| Record name | Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl trans-3-(Boc-amino)cyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-3-(boc-amino)cyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-protected cyclobutanecarboxylic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl cis-3-(boc-amino)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
Applications in Scientific Research
Methyl cis-3-(Boc-amino)cyclobutanecarboxylate has diverse applications across several scientific disciplines:
Organic Chemistry
- Building Block for Synthesis : It serves as a versatile building block for synthesizing complex organic molecules, particularly in the development of new synthetic methodologies .
Biological Research
- Enzyme-Substrate Interactions : The compound is used in studies investigating enzyme-substrate interactions and protein modifications, which are crucial for understanding biochemical pathways .
- Peptide-Based Therapeutics : Its structure allows it to be employed in the synthesis of peptide-based therapeutics, which may have implications in treating various diseases .
Medicinal Chemistry
- Drug Development : this compound is investigated for its potential use in drug development, especially in creating compounds that can modulate biological activity through selective interactions with target proteins .
Industrial Applications
- Production of Fine Chemicals : The compound is utilized in the production of fine chemicals and pharmaceuticals, leveraging its unique structural properties to enhance product efficacy and stability .
Case Studies
While specific case studies were not detailed in the search results, ongoing research projects often explore the compound's application in drug design and synthesis methodologies. Researchers have reported using this compound as a key intermediate in developing novel therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of Methyl cis-3-(boc-amino)cyclobutanecarboxylate involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic processes. The compound can be selectively deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Cyclobutane vs. Cyclopentane/Cyclohexane Derivatives
Key Observations :
Substitution Patterns on the Cyclobutane Ring
Key Observations :
Yield Comparison :
| Compound | Yield (%) | Key Step |
|---|---|---|
| This compound | 80–85 | Boc protection in ethyl acetate . |
| Methyl cis-3-(aminomethyl)cyclobutanecarboxylate HCl | 75 | Reductive amination followed by HCl salt formation . |
Physicochemical Data
Key Observations :
β3 Integrin Antagonism
This compound is a precursor to cyclobutane-based β3 integrin antagonists, which inhibit tumor angiogenesis . Analogs like cis-3-(Boc-amino)-2,2-dimethylcyclobutanecarboxylate show improved selectivity due to steric effects .
Biological Activity
Methyl cis-3-(boc-amino)cyclobutanecarboxylate is a compound that has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a cyclobutane ring and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The molecular formula is C_{11}H_{17}NO_2, with a molecular weight of 229.27 g/mol. The presence of the Boc group enhances stability during chemical reactions, making it a valuable intermediate in organic synthesis.
The biological activity of this compound primarily involves its interactions with enzymes and proteins. The compound can act as a substrate in enzyme-catalyzed reactions, facilitating various biochemical pathways. The Boc group can be selectively removed under acidic conditions, exposing the amino group for further biochemical interactions.
Interaction with Enzymes
- Enzyme-Substrate Dynamics : this compound has been shown to interact with specific enzymes, influencing their catalytic activity. This interaction can modulate metabolic pathways, particularly those involved in amino acid metabolism.
- Protein Modifications : The compound's structure allows it to be utilized in peptide synthesis, potentially leading to the development of peptide-based therapeutics aimed at treating various diseases.
Biological Activity Studies
Recent studies have explored the biological implications of this compound:
- Cellular Effects : Research indicates that this compound influences cell signaling pathways related to amino acid transport and metabolism. It has been observed to affect the mTOR signaling pathway, which plays a critical role in cell growth and proliferation.
- In Vitro Studies : Laboratory experiments have demonstrated that the compound maintains its activity for several hours under standard conditions but may degrade over time when exposed to extreme pH levels or light.
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound Name | Key Features |
|---|---|
| Methyl cis-3-(amino)cyclobutanecarboxylate | Lacks the Boc protecting group, making it more reactive. |
| Methyl trans-3-(boc-amino)cyclobutanecarboxylate | Differs in stereochemistry; may exhibit different reactivity profiles. |
| Methyl cis-3-(acetylamino)cyclobutanecarboxylate | Contains an acetyl protecting group instead of Boc, altering its reactivity. |
| Methyl cis-3-(benzylamino)cyclobutanecarboxylate | Contains a benzyl protecting group, affecting binding interactions. |
| Methyl cis-3-(boc-amino)cyclopentanecarboxylate | Features a five-membered ring instead of a four-membered ring, impacting properties. |
Case Studies and Applications
- Drug Development : this compound is being investigated for its potential applications in drug development, particularly as a building block for peptide-based drugs targeting specific diseases.
- Synthetic Methodologies : The compound's unique structural features make it valuable for researchers aiming to develop new synthetic methodologies involving cyclic structures.
Q & A
Q. How is the Boc protecting group introduced and removed during the synthesis of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate?
- Methodological Answer : The Boc (tert-butoxycarbonyl) group is introduced via reaction of the amine precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, sodium hydride (NaH) in dimethylformamide (DMF) facilitates methylation of the carboxylic acid intermediate (, Reference Example 85). Deprotection is achieved using hydrochloric acid (HCl) in tetrahydrofuran (THF), yielding the hydrochloride salt of the free amine. Critical parameters include temperature control (0°C during methylation) and stoichiometric ratios (e.g., 3:1 molar excess of methyl iodide) to ensure complete conversion .
Q. What analytical techniques are essential for confirming the structure and purity of Methyl cis-3-(Boc-amino)cyclobutanecarboxylate?
- Methodological Answer :
- 1H-NMR : Key peaks include δ 3.86 (s, 3H, methyl ester), δ 1.44 (s, 9H, Boc tert-butyl group), and cyclobutane proton resonances between δ 2.03–2.60 (m, 4H) ().
- LCMS : A molecular ion peak at m/z 266.3 [M+Na]+ confirms the Boc-protected intermediate ().
- HPLC : Retention times (e.g., 0.92 minutes under SQD-AA05 conditions) validate purity and identity .
Advanced Research Questions
Q. How can stereochemical fidelity be ensured during the synthesis of cis-configured cyclobutane derivatives?
- Methodological Answer : Stereochemical control is achieved through substrate preorganization or chiral catalysts. For example, the cis configuration in Methyl cis-3-(Boc-amino)cyclobutanecarboxylate is retained via steric hindrance during cyclization ( ). Computational modeling (e.g., DFT studies) can predict transition states to optimize reaction conditions favoring the cis isomer .
Q. What strategies resolve conflicting LCMS and NMR data when characterizing intermediates?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals in cyclobutane rings ().
- Repeat under controlled conditions : Ensure reaction completion (e.g., extended stirring times under nitrogen) to avoid partial by-products ().
- High-resolution LCMS : Differentiates between isobaric species (e.g., m/z 228.3 [M+H]+ for deprotected intermediates vs. 266.3 [M+Na]+ for Boc-protected forms) .
Q. How can side reactions during Boc deprotection be minimized?
- Methodological Answer :
- Controlled acid concentration : Use dilute HCl (1 N) to avoid over-acidification ().
- Temperature modulation : Deprotect at 0°C to prevent decomposition of acid-sensitive cyclobutane rings ().
- Neutralization : Quench excess acid with saturated sodium bicarbonate post-deprotection .
Data Contradiction and Optimization
Q. How should researchers adjust reaction parameters if unexpected by-products arise during synthesis?
- Methodological Answer :
- Stoichiometry optimization : Adjust methyl iodide or Boc₂O ratios to reduce alkylation side reactions ().
- Solvent screening : Replace DMF with less polar solvents (e.g., THF) to minimize unwanted nucleophilic substitutions ().
- Purification refinement : Use C18 reverse-phase chromatography (acetonitrile/water gradients) to separate polar by-products ().
Analytical Validation
Q. What HPLC parameters are critical for assessing purity?
- Methodological Answer :
- Column type : C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
- Mobile phase : Acetonitrile/water with 0.1% trifluoroacetic acid (TFA) for ion suppression.
- Retention time benchmarks : 0.92 minutes (SQD-AA05) for Boc-protected forms; 1.19 minutes (SMD-TFA05) for deprotected analogs ().
Stereochemical and Computational Studies
Q. What computational tools predict feasible synthetic routes for derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
